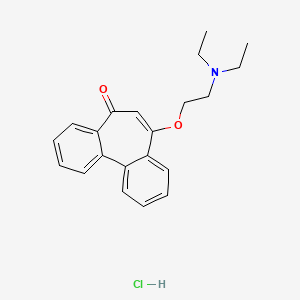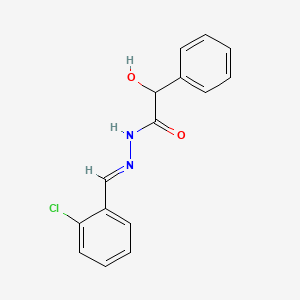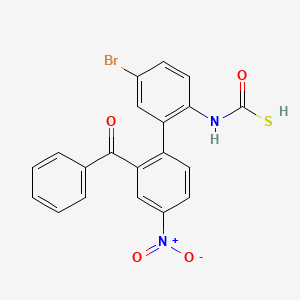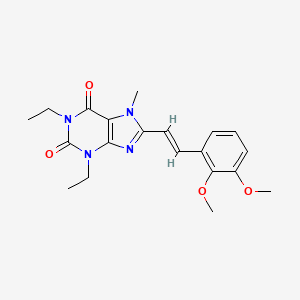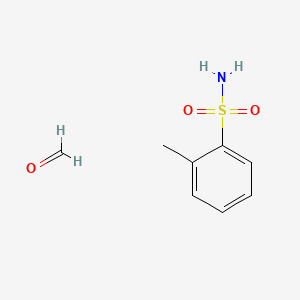
2-Methylbenzenesulfonamide formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzenesulfonamide formaldehyde is a compound that combines the properties of 2-methylbenzenesulfonamide and formaldehyde. 2-Methylbenzenesulfonamide, also known as o-toluenesulfonamide, is a derivative of benzenesulfonamide with a methyl group attached to the benzene ring. Formaldehyde is a simple aldehyde with widespread industrial and medical applications. The combination of these two compounds results in a versatile chemical with various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonamide formaldehyde can be synthesized through a reaction between 2-methylbenzenesulfonamide and formaldehyde. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzenesulfonamide formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Applications De Recherche Scientifique
2-Methylbenzenesulfonamide formaldehyde has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing various organic molecules and polymers.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-methylbenzenesulfonamide formaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A parent compound with similar properties but without the methyl group.
Toluenesulfonamide: Another derivative with different substitution patterns on the benzene ring.
Sulfonamides: A broader class of compounds with similar sulfonamide functional groups.
Uniqueness
2-Methylbenzenesulfonamide formaldehyde is unique due to its specific combination of 2-methylbenzenesulfonamide and formaldehyde, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1336-63-6 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
formaldehyde;2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S.CH2O/c1-6-4-2-3-5-7(6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 |
Clé InChI |
MLPPCNAMIJBJPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)N.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


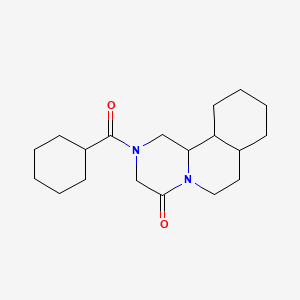
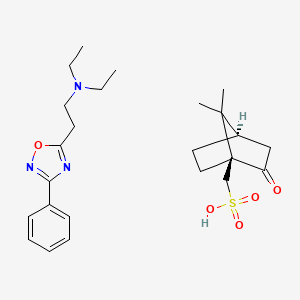
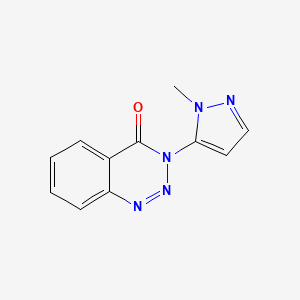
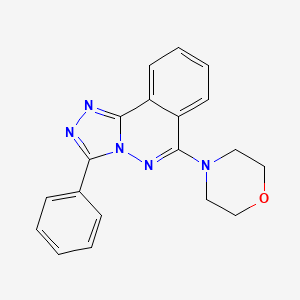
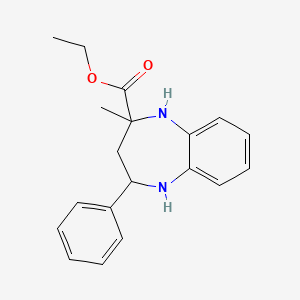

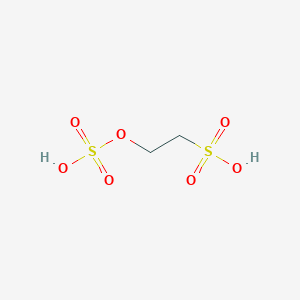

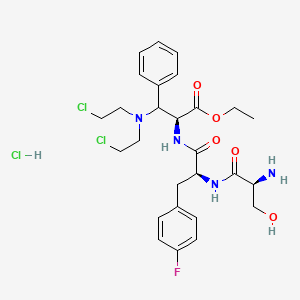
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
